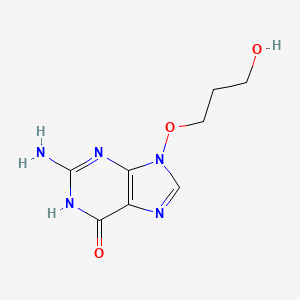

9-(3-Hydroxypropoxy)guanine

Übersicht

Beschreibung

BRL44385 ist ein potenter und selektiver Inhibitor der Replikation von Herpes-simplex-Viren Typ 1 und 2, Varizella-Zoster-Virus und Epstein-Barr-Virus . Es wird hauptsächlich in der wissenschaftlichen Forschung wegen seiner antiviralen Eigenschaften eingesetzt.

Vorbereitungsmethoden

BRL44385 kann über verschiedene synthetische Wege hergestellt werden. Ein übliches Verfahren beinhaltet die Herstellung von Acetalderivaten von 9-(3-Hydroxypropoxy)guanin . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und kontrollierter Temperaturen, um die Stabilität und Reinheit des Endprodukts zu gewährleisten . Industrielle Produktionsmethoden können eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen beinhalten, die jedoch für höhere Ausbeuten und Effizienz optimiert sind .

Analyse Chemischer Reaktionen

BRL44385 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Enzyme wie Xanthinoxidase und Aldehydoxidase katalysiert werden.

Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen unter bestimmten Bedingungen auftreten.

Substitution: Diese Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Guanin-Molekül.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Allopurinol und Menadion sowie Reduktionsmittel unter kontrollierten Bedingungen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

BRL44385 hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

BRL44385 entfaltet seine Wirkung durch Hemmung der Replikation von Herpes-simplex-Viren Typ 1 und 2, Varizella-Zoster-Virus und Epstein-Barr-Virus . Die Verbindung zielt auf die virale DNA-Polymerase ab und blockiert die Synthese von viraler DNA, wodurch die Replikation des Virus verhindert wird . Diese Hemmung ist hochspezifisch, was BRL44385 zu einem effektiven antiviralen Mittel macht .

Wirkmechanismus

BRL44385 exerts its effects by inhibiting the replication of herpes simplex virus types 1 and 2, varicella-zoster virus, and Epstein-Barr virus . The compound targets the viral DNA polymerase, blocking the synthesis of viral DNA and thereby preventing the replication of the virus . This inhibition is highly selective, making BRL44385 an effective antiviral agent .

Vergleich Mit ähnlichen Verbindungen

BRL44385 ist einzigartig in seiner hohen Selektivität und Potenz gegen Herpesviren. Ähnliche Verbindungen umfassen:

Penciclovir: Ein weiteres antivirales Mittel, das die Herpesvirus-DNA-Polymerase hemmt.

Acyclovir: Ein weit verbreitetes antivirales Medikament mit einem ähnlichen Wirkmechanismus.

Valacyclovir: Ein Prodrug von Acyclovir mit verbesserter Bioverfügbarkeit.

BRL44385 zeichnet sich durch seine spezifische Hemmung mehrerer Herpesviren und sein Potenzial für den Einsatz in verschiedenen Forschungsanwendungen aus .

Eigenschaften

IUPAC Name |

2-amino-9-(3-hydroxypropoxy)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-4-13(6)16-3-1-2-14/h4,14H,1-3H2,(H3,9,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCACOXRVYDNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1OCCCO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150848 | |

| Record name | 9-(3-Hydroxypropoxy)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114778-60-8 | |

| Record name | 9-(3-Hydroxypropoxy)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114778608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3-Hydroxypropoxy)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2,4-dichlorophenoxy)methyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/new.no-structure.jpg)